N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a methoxyphenyl group and a thiolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and 4-methoxyaniline.
Introduction of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be introduced via a nucleophilic substitution reaction using thiolane and a suitable leaving group on the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiolan-3-yloxy group to a thiol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, nitric acid, or sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methoxyphenyl group, a thiolan-3-yloxy group, and a carboxamide group on a pyridine ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-14-4-2-13(3-5-14)19-17(20)12-6-8-18-16(10-12)22-15-7-9-23-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUPTGPMHJAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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